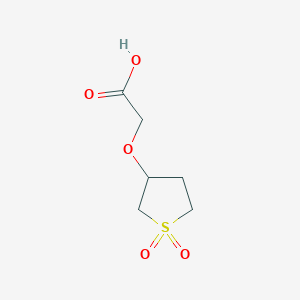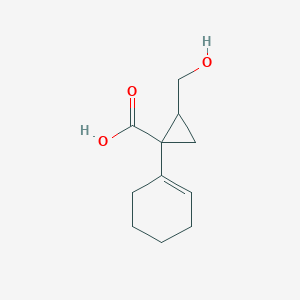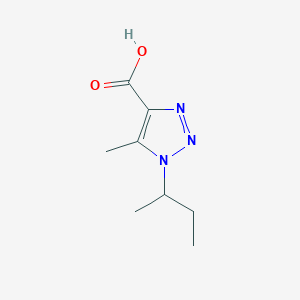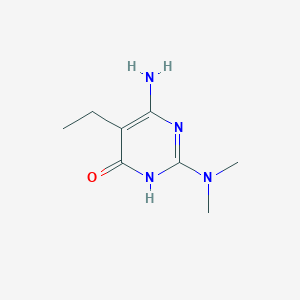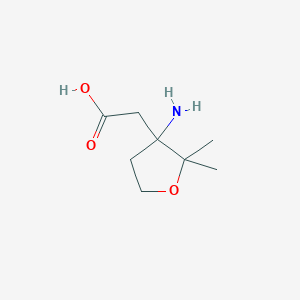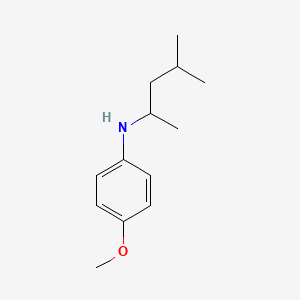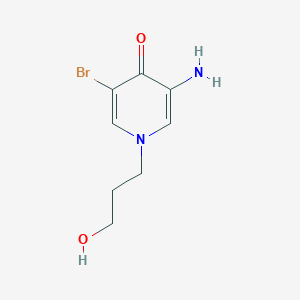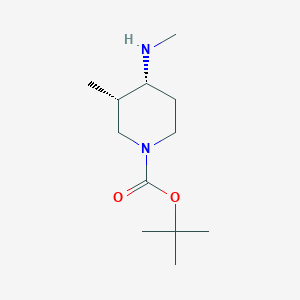
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3S,4R)-3-fluoro-4-(methylamino)piperidine-1-carboxylate
- tert-Butyl (3S,4R)-3-chloro-4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Clave InChI |
NJBGCEIHJGURNN-VHSXEESVSA-N |
SMILES isomérico |
C[C@H]1CN(CC[C@H]1NC)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC1NC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
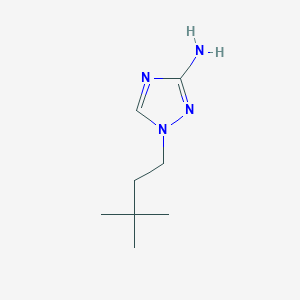
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)

